3-[2-(Dipropylamino)ethyl]aniline
Description
3-[2-(Dipropylamino)ethyl]aniline is an aromatic amine derivative featuring a benzene ring substituted at the 3-position with a 2-(dipropylamino)ethyl group. Its molecular formula is C₁₄H₂₅N₂, with an average molecular mass of 221.36 g/mol. The compound’s structure combines a primary aniline group with a tertiary dipropylamine moiety linked via an ethyl spacer.
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13/h5-7,12H,3-4,8-11,15H2,1-2H3 |
InChI Key |
MBKXYXSOMKNXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dipropylamino)ethyl]aniline typically involves the reaction of aniline with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dipropylamino)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
3-[2-(Dipropylamino)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[2-(Dipropylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting mood and behavior .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 3-[2-(Dipropylamino)ethyl]aniline and analogous compounds:
Key Observations:
- Molecular Weight: The target compound (221.36 g/mol) is intermediate in size compared to simpler analogs like 2-(3-Aminopropyl)aniline (150.23 g/mol) and bulkier derivatives such as oxadiazole-containing compounds (274.36 g/mol) .
- In contrast, the pyridinyl group in 3-[2-(2-Pyridinyl)ethyl]aniline introduces aromaticity and weak basicity (pKa ~5–6), enabling pH-dependent solubility .
- Synthetic Complexity: Introducing the dipropylaminoethyl group requires multi-step alkylation or reductive amination, whereas pyridinyl or oxadiazole moieties demand coupling reactions (e.g., Suzuki or Huisgen cycloaddition) .
Stability and Reactivity
- Oxidative Stability: Tertiary amines like dipropylaminoethyl are less prone to oxidation than primary amines (e.g., 2-(3-Aminopropyl)aniline), which may form imines or nitriles under harsh conditions .
- Electrophilic Reactivity : The aniline ring in the target compound is electron-rich due to the ethylenediamine linker’s electron-donating effects, making it susceptible to electrophilic substitution (e.g., nitration, halogenation). Pyridinyl-containing analogs () resist such reactions due to the electron-withdrawing pyridine ring .
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